N-[1-(3-bromophenyl)propyl]-3-ethyl-1-methylpyrazol-4-amine
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Overview
Description
N-[1-(3-bromophenyl)propyl]-3-ethyl-1-methylpyrazol-4-amine is a chemical compound with potential uses in scientific research. It is commonly referred to as "BPP-3" and is a pyrazolamine derivative. This compound has gained attention due to its potential as a ligand for various receptors, including the CB2 receptor.
Mechanism of Action
The mechanism of action of BPP-3 involves binding to the CB2 receptor and activating it. This activation leads to various downstream effects, including the inhibition of inflammatory cytokine production and the promotion of cell survival.
Biochemical and physiological effects:
BPP-3 has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and to promote cell survival in models of ischemia-reperfusion injury. Additionally, BPP-3 has been shown to have potential as a neuroprotective agent.
Advantages and Limitations for Lab Experiments
One advantage of using BPP-3 in lab experiments is its selectivity for the CB2 receptor. This allows for more specific targeting of this receptor and reduces the potential for off-target effects. However, one limitation is that BPP-3 is still a relatively new compound, and its effects in various systems are not fully understood.
Future Directions
There are several potential future directions for research involving BPP-3. One area of interest is its potential as a therapeutic agent for various inflammatory conditions, such as arthritis and inflammatory bowel disease. Additionally, BPP-3 may have potential as a neuroprotective agent in conditions such as stroke and traumatic brain injury. Further research is needed to fully understand the potential of this compound in these areas.
Synthesis Methods
The synthesis of BPP-3 involves a multi-step process that includes the reaction of 3-bromobenzyl chloride with propylamine, followed by the reaction of the resulting product with 3-ethyl-1-methyl-4-amino-1H-pyrazole-5-carboxylic acid. The final product is then purified through recrystallization.
Scientific Research Applications
BPP-3 has been studied for its potential use as a CB2 receptor ligand. The CB2 receptor is a member of the endocannabinoid system and is involved in various physiological processes, including inflammation, pain, and immune response. BPP-3 has shown potential as a selective CB2 receptor agonist, meaning it can activate the receptor without affecting other receptors in the body.
properties
IUPAC Name |
N-[1-(3-bromophenyl)propyl]-3-ethyl-1-methylpyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3/c1-4-13(11-7-6-8-12(16)9-11)17-15-10-19(3)18-14(15)5-2/h6-10,13,17H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBQZFOPZWYPIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C=C1NC(CC)C2=CC(=CC=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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